Clomiphene Dimer
Description
Properties
Molecular Formula |
C₄₆H₄₁Cl₂NO₂ |
|---|---|
Molecular Weight |
710.73 |
Synonyms |
2-(4-((E)-2-Chloro-1,2-diphenylvinyl)phenoxy)-N-(2-(4-(2-chloro-1,2-diphenylvinyl)phenoxy)ethyl)-N-ethylethanamine |
Origin of Product |
United States |
Structural Characterization of Clomiphene Dimer
Methodologies for Elucidating Dimeric Structure
A suite of advanced analytical techniques is utilized to confirm the complex molecular structure of the clomiphene dimer. These methods are essential for the identification and quantification of this compound in pharmaceutical preparations. vulcanchem.com Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis (CoA) that includes data from these techniques. daicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a cornerstone for the structural confirmation of the this compound. vulcanchem.comdaicelpharmastandards.com These techniques provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the verification of the connectivity of the two clomiphene units through the ethylamine (B1201723) bridge. While specific chemical shift data for the this compound is not widely published in public literature, it is a standard component of the characterization data provided by pharmaceutical impurity standard suppliers. daicelpharmastandards.com
High-Resolution Mass Spectrometry (HRMS) is employed for the precise determination of the molecular formula of the this compound by confirming its molecular weight. vulcanchem.comdaicelpharmastandards.com The technique provides a highly accurate mass measurement, which is crucial for distinguishing the dimer from other related impurities. Further analysis of the fragmentation patterns observed in the mass spectrum can offer additional insights into the structural components of the molecule.
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in the this compound. vulcanchem.comdaicelpharmastandards.com The IR spectrum would be expected to show characteristic absorption bands for the various bonds within the molecule, such as C-H, C=C (aromatic and vinylic), C-O, and C-N stretches. While specific absorption frequencies for the this compound are not publicly available, they are a routine part of its characterization.
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique would be invaluable for unambiguously determining the precise spatial arrangement of the atoms in the this compound and confirming the stereochemistry at the double bonds. However, a review of the available scientific literature does not indicate that the single-crystal X-ray structure of the this compound has been determined or published.
Isomeric Considerations of this compound
A critical aspect of the structural characterization of the this compound is the consideration of its isomers. The parent compound, clomiphene, exists as a mixture of two geometric isomers, (E)-clomiphene and (Z)-clomiphene. guidetopharmacology.org Consequently, the this compound also exists as a mixture of E and Z isomers. vulcanchem.comdaicelpharmastandards.com The specific arrangement of the phenyl groups around the carbon-carbon double bond in each clomiphene unit gives rise to these different isomeric forms.
The separation and characterization of these individual isomers are important for a complete understanding of the impurity profile. High-Performance Liquid Chromatography (HPLC) is a technique that has been used for the separation of the E and Z isomers of clomiphene itself and is a primary method for analyzing the purity of the this compound. vulcanchem.comnih.gov It is expected that HPLC methods could be developed to separate the different isomeric forms of the this compound, allowing for their individual characterization. However, specific methods for the preparative separation of the this compound isomers are not detailed in the public domain.
Synthesis and Formation Pathways of Clomiphene Dimer
Dimerization Mechanisms During Clomiphene Synthesis
The formation of the clomiphene dimer as a manufacturing byproduct is linked to the specific synthetic route employed. The multi-step synthesis of clomiphene involves several reactive intermediates and reagents that can potentially lead to unintended side reactions, including dimerization. veeprho.comchemicalbook.com
The synthesis of clomiphene often proceeds through key intermediates whose reactive nature can contribute to dimer formation. One common pathway involves the reaction of 4-hydroxybenzophenone (B119663) to form 4-(2-diethylaminoethoxy)benzophenone, which is then reacted with benzylmagnesium chloride to create a carbinol intermediate, N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl) phenoxyl] ethylamine (B1201723). chemicalbook.comgoogle.com
This alcohol intermediate is subsequently subjected to dehydration and chlorination to yield the final clomiphene product. chemicalbook.comjustia.com During these steps, incomplete reactions or the presence of unreacted intermediates can create opportunities for intermolecular reactions. For instance, two molecules of a carbinol intermediate could potentially undergo a condensation reaction, or a reactive intermediate could couple with a molecule of the final clomiphene product, leading to the formation of a dimeric impurity.
Specific reaction conditions play a critical role in directing the chemical synthesis towards the desired product and minimizing the formation of impurities like the this compound. General principles of chemical synthesis suggest that several factors can influence the rate of dimerization. researchgate.netmdpi.com
High concentrations of reactants or intermediates can increase the probability of intermolecular collisions, favoring the formation of dimers over the intended intramolecular reactions. Similarly, elevated temperatures or prolonged reaction times, sometimes used to drive the reaction to completion, can provide the necessary energy and opportunity for side reactions, including the formation of stable dimeric structures. google.com The choice of solvent can also play a role by affecting the solubility and reactivity of the intermediates. mdpi.com
| Reaction Condition | Potential Influence on Dimer Formation |
|---|---|
| Concentration of Intermediates | Higher concentrations can increase the likelihood of intermolecular reactions, potentially leading to a greater yield of dimeric impurities. mdpi.com |
| Temperature | Elevated temperatures (up to 130°C in some synthetic steps) can provide the activation energy for unintended side reactions, including dimerization. google.com |
| Reaction Time | Extended reaction times (from 1 to 48 hours depending on the step) may allow for the slow formation of thermodynamically stable dimeric byproducts. google.com |
| Solvent Polarity | The solvent system (e.g., dichloromethane, dimethylbenzene) influences the conformation and reactivity of intermediates, which could favor or hinder pathways leading to dimerization. google.comjustia.com |
The reagents used in clomiphene synthesis are highly reactive and can inadvertently promote dimerization. The final step of synthesis typically involves chlorination of a vinyl group, using agents such as N-chlorosuccinimide, or dehydration and chlorination of an alcohol intermediate using reagents like thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. chemicalbook.comgoogle.com
These powerful chlorinating and dehydrating agents can generate highly reactive cationic or radical intermediates. Such species, if not quickly converted to the desired clomiphene molecule, could react with other intermediates or clomiphene molecules present in the reaction mixture. For example, an acid catalyst used for dehydration could promote an intermolecular ether linkage between two alcohol intermediates, forming a precursor to a dimer. The presence of these potent reagents necessitates precise control over the reaction conditions to ensure high fidelity of the desired product and minimize byproduct formation.
This compound as a Degradation Product
Clomiphene is susceptible to degradation when exposed to various environmental stressors, and this degradation can be a pathway to the formation of dimeric impurities. Forced degradation studies are essential for identifying potential degradation products and understanding the stability of the drug substance. amazonaws.comjournalajocs.com
Forced degradation studies on clomiphene citrate (B86180) have demonstrated its sensitivity to several environmental factors, including pH, light, and temperature. amazonaws.comjournalajocs.com Exposure to these conditions can initiate chemical reactions that break down the clomiphene molecule, creating reactive fragments that may subsequently combine to form dimers. nih.gov
pH: Clomiphene shows significant degradation in both acidic and alkaline conditions. amazonaws.comnih.gov Under strong alkaline conditions (e.g., 1 N NaOH at 70°C), substantial degradation of both Z- and E-clomiphene isomers occurs. nih.gov Acidic conditions can also promote hydrolysis. amazonaws.com These pH-driven reactions can create reactive sites on the molecule, facilitating intermolecular condensation or coupling.
Light (Photodegradation): The drug is susceptible to photolysis when exposed to UV light, indicating the need for light-protective packaging. amazonaws.com Photolytic stress can generate free radicals, which are highly reactive species known to participate in dimerization reactions.
Temperature: Elevated temperature is a key factor in the degradation of clomiphene citrate tablets. amazonaws.comjournalajocs.com Thermal stress can provide the energy needed to overcome activation barriers for various degradation reactions, potentially leading to dimer formation.
Specific chemical degradation pathways, namely oxidation and hydrolysis, are significant in the breakdown of clomiphene and the potential formation of dimers.
Oxidative Degradation: Studies using hydrogen peroxide (H₂O₂) to simulate oxidative stress show that clomiphene isomers are susceptible to oxidation, though degradation can be variable. amazonaws.comnih.gov Oxidation of the ethylene (B1197577) bridge or the amine group can produce reactive intermediates. veeprho.com These oxidized species could then couple to form a dimer. For example, the identified dimer structure containing a hydroxylamine (B1172632) linkage suggests a pathway involving oxidation of the N,N-diethylethanamine side chain. synzeal.com
Hydrolytic Degradation: Hydrolysis, the reaction with water, is a common degradation pathway, particularly under acidic and basic conditions. amazonaws.com For clomiphene, this could involve the cleavage of the ether linkage. The resulting molecular fragments could then potentially recombine in a way that forms a dimeric structure.
The table below summarizes findings from forced degradation studies, indicating the conditions under which clomiphene is known to degrade, creating a chemical environment where dimerization is plausible.
| Stress Condition | Reagent/Condition Details | Observed Effect on Clomiphene | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 1 N NaOH, 70°C, 1 hour | Significant degradation: ~26% of Z-isomer and ~19% of E-isomer degraded. | nih.gov |
| Acidic Hydrolysis | Exposure to acidic conditions | Significant degradation observed. | amazonaws.com |
| Oxidation | 3% H₂O₂, Room Temp, 24 hours | Moderate degradation: ~36% of Z-isomer and ~43% of E-isomer degraded. | nih.gov |
| Photolytic Degradation | UV light exposure (min. 200 W h/m²) | A moderate degree of degradation was observed. | amazonaws.com |
| Thermal Degradation | Heat (70°C, 24 hours) | No significant degradation was seen in a study on a standard solution. However, temperature is noted as a major factor in tablet degradation. | journalajocs.comnih.gov |
Isolation and Purification Strategies for this compound in Research
The isolation and purification of the this compound are critical for its structural characterization and for its use as a reference standard in quality control of clomiphene drug products. The primary techniques employed for this purpose are chromatographic methods, which are adept at separating complex mixtures of related substances.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of clomiphene and its impurities. synthinkchemicals.com For the isolation of a specific impurity like the this compound, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample quantities, enabling the collection of purified fractions of the target compound.
The development of a successful preparative HPLC method for isolating the this compound would involve several key steps:
Method Development and Optimization: An analytical scale HPLC method is first developed to achieve a good separation of the dimer from clomiphene and other impurities. This involves selecting an appropriate stationary phase (e.g., C18 or C8 columns), and optimizing the mobile phase composition (typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detection wavelength. sielc.comnih.gov
Scale-Up to Preparative HPLC: The optimized analytical method is then scaled up to a preparative scale. This requires careful consideration of column dimensions, particle size of the stationary phase, and flow rate to maintain the separation efficiency while increasing the sample load.
Fraction Collection: As the separated compounds elute from the preparative column, a fraction collector is used to selectively collect the portion of the eluent containing the purified this compound.
Purity Analysis and Characterization: The collected fractions are then analyzed using analytical HPLC to assess their purity. Once a fraction of sufficient purity is obtained, advanced analytical techniques are employed for structural elucidation.
The characterization of the isolated this compound relies on a combination of spectroscopic techniques:
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming the molecular formula and inferring the structure. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms within the molecule, allowing for the definitive elucidation of its structure. publish.csiro.au
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.
The following table summarizes the key analytical techniques used in the isolation and characterization of clomiphene impurities, including the dimer.
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |
| Preparative HPLC | Isolation of specific impurities in larger quantities. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
Analytical Methodologies for Clomiphene Dimer Identification and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating the Clomiphene Dimer from the parent drug, its isomers, and other related substances. The choice of technique depends on the specific analytical goal, such as quantification, isomeric separation, or analysis of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of Clomiphene and its impurities, including the dimer. daicelpharmastandards.com The development of a robust, stability-indicating HPLC method is essential for routine quality control.
Method development typically involves the optimization of several parameters to achieve adequate separation (resolution) between Clomiphene, its E/Z isomers, and the this compound. Reversed-phase (RP) HPLC is the most common approach.
Key Developmental Aspects:
Column Selection: C18 columns are frequently used due to their versatility and effectiveness in separating compounds of moderate polarity like Clomiphene and its derivatives. ajper.com
Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The pH of the buffer and the ratio of the solvents are adjusted to optimize the retention times and peak shapes. For instance, a mobile phase of acetonitrile and water is commonly used. ajper.com
Detection: UV detection is standard, with the wavelength set to maximize the response for Clomiphene and its related substances, often around 295 nm.
Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. impactfactor.orgrjptonline.org Validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: Demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a defined range. nih.gov
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. ajper.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ajper.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijsdr.org
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. ajper.com
Table 1: Example of HPLC Method Parameters for Clomiphene Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile: Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This interactive table summarizes typical starting conditions for the analysis of Clomiphene and its related substances, which would be optimized for the specific separation of the this compound.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. gcms.cz While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is crucial for identifying and quantifying volatile byproducts or residual solvents that may be present from the synthesis of Clomiphene. bibliotekanauki.pl
The analysis typically involves:
Sample Preparation: Headspace sampling (HS-GC) is often preferred for analyzing residual solvents, where the volatile compounds are sampled from the vapor phase above the sample matrix. bibliotekanauki.pl Solid-phase microextraction (SPME) can also be used to extract and concentrate volatile organic metabolites from a sample before GC analysis. nih.gov
Column: A capillary column with a suitable stationary phase is chosen based on the polarity of the target analytes. mdpi.com
Detection: A Flame Ionization Detector (FID) is commonly used for quantifying organic volatile impurities due to its wide linear range and sensitivity to hydrocarbons. A Mass Spectrometer (MS) detector provides identification capabilities based on the mass spectrum of the eluted compounds. mdpi.com
Method validation for GC analysis of volatile impurities follows similar principles to HPLC validation, ensuring the method is accurate, precise, and specific for the target analytes. bibliotekanauki.pl
Clomiphene exists as a mixture of two geometric isomers, (E)-clomiphene (enclomiphene) and (Z)-clomiphene (zuclomiphene). The this compound is also specified as existing in E and Z isomeric forms. daicelpharmastandards.com Since isomers can have different pharmacological and toxicological profiles, their separation and individual quantification are critical.
Chiral chromatography is a specialized form of HPLC that utilizes a chiral stationary phase (CSP) to separate enantiomers and diastereomers. ntu.edu.sg The principle relies on the differential interaction between the isomers and the chiral selector in the stationary phase, leading to different retention times. wvu.edu
Chiral Stationary Phases (CSPs): A variety of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being widely used. For instance, derivatized β-cyclodextrin bonded stationary phases have proven effective in separating configurational isomers. xjtu.edu.cn
Mobile Phase: The choice of mobile phase (both normal-phase and reversed-phase modes can be used) is crucial for achieving chiral recognition and separation.
Temperature: Low-temperature conditions can be critical to prevent the interconversion of isomers during the analytical process. xjtu.edu.cn
The development of a chiral separation method allows for the determination of the isomeric ratio of the this compound, which is an important quality attribute.
Mass Spectrometry-Based Detection
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides high selectivity and sensitivity, enabling structural elucidation and trace-level quantification.
For the detection and quantification of trace levels of this compound, such as in biological matrices or as a low-level impurity in the API, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. japsonline.comjapsonline.com
This technique involves coupling an HPLC system to a tandem mass spectrometer (typically a triple quadrupole). The process includes:
Chromatographic Separation: The HPLC system separates the this compound from other components in the sample. japsonline.comjapsonline.com
Ionization: The eluent from the HPLC is directed to an ion source, most commonly an Electrospray Ionization (ESI) source, which generates charged molecules in the gas phase. ESI in the positive ion mode is typically used for clomiphene and its derivatives. japsonline.comdshs-koeln.de
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific precursor ion (the molecular ion of the this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from the matrix. japsonline.comnih.gov
A validated LC-MS/MS method can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range, making it suitable for detailed impurity profiling and pharmacokinetic studies. nih.govnih.gov
Table 2: Representative LC-MS/MS Parameters for Clomiphene Analysis
| Parameter | Setting |
|---|---|
| LC Column | C18 (e.g., 50 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient or isocratic elution with Methanol (B129727), Acetonitrile, and 0.1% Formic Acid in water |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Detector | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (m/z) | 406.18 → 100.11 (for Clomiphene) |
This interactive table shows typical parameters for the parent compound, Clomiphene. For the this compound (MW 710.74), a specific precursor ion around m/z 711 would be selected and its fragmentation pattern determined to establish a unique MRM transition for quantification. daicelpharmastandards.comjapsonline.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to conventional LC-MS. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. mdpi.com This provides structural information and can resolve isomers that may not be separated by chromatography alone. researchgate.net
For the this compound, IMS-MS could be particularly useful for:
Structural Confirmation: By measuring the collisional cross-section (CCS) of the dimer ion, IMS-MS provides an additional physicochemical parameter that can help confirm its identity. The CCS is a measure of the ion's rotational average projected area and is related to its three-dimensional structure. nih.gov
Isomer Differentiation: IMS can potentially separate the E and Z isomers of the this compound based on subtle differences in their gas-phase conformation (shape). researchgate.net
Separation from Monomer: It can distinguish between the monomeric clomiphene and its dimeric form, even if they have the same charge state, as the dimer will be significantly larger and have a different drift time through the ion mobility cell. u-tokyo.ac.jp
Different types of IMS exist, including Drift Tube Ion Mobility Spectrometry (DTIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS), each offering distinct advantages for structural analysis. nih.govmdpi.com The coupling of this technology with high-resolution mass spectrometry offers a powerful tool for the in-depth characterization of complex pharmaceutical substances and their impurities. nih.gov
Spectroscopic Quantification Methods
Spectroscopic techniques are foundational in analytical chemistry, offering robust methods for the quantification of chemical compounds by measuring their interaction with electromagnetic radiation.
UV-Vis Spectrophotometry in Analytical Assays
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely applied technique for the quantitative analysis of clomiphene citrate (B86180) in both bulk drug substance and finished pharmaceutical products. This method is valued for its simplicity, cost-effectiveness, and speed. The principle of UV-Vis spectrophotometry relies on the absorption of UV or visible light by the analyte, which contains chromophoric structures.
The selection of an appropriate solvent is critical, as it can influence the absorption spectrum of the compound. Studies have demonstrated that clomiphene citrate is freely soluble in solvents like methanol and acetonitrile, making them suitable for analysis. sphinxsai.com The absorption maxima (λmax), which are the wavelengths of highest absorbance, are key parameters for quantitative measurement. For clomiphene citrate, distinct absorption maxima have been identified in different solvents. For instance, in methanol, the λmax are observed at 235 nm and 294 nm. ijpsr.comijpsr.com When acetonitrile is used as the solvent, the maxima are found at 234 nm and 290 nm. sphinxsai.com
The method's validity is established through parameters such as linearity, which confirms a direct proportionality between absorbance and concentration over a specific range. Research has shown that the response for clomiphene citrate is linear across various concentration ranges, consistently yielding high correlation coefficients (r² > 0.99), indicating a strong linear relationship. sphinxsai.comijpsr.comijprajournal.comijrpns.com
Interactive Table 1: UV-Vis Spectrophotometric Parameters for Clomiphene Citrate Analysis
| Solvent | Absorption Maxima (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Methanol | 235 nm & 294 nm | 3-40 | > 0.998 |
| Acetonitrile | 234 nm & 290 nm | 4-20 | > 0.999 |
| Methanol:Water | 232 nm | 2-10 | > 0.998 |
Integrated Analytical Platforms for Comprehensive Profiling
For a complete characterization of clomiphene, including the separation and identification of its isomers, metabolites, and potential impurities like dimers, more sophisticated integrated or "hyphenated" techniques are necessary. mdpi.com These platforms combine the high-resolution separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the comprehensive profiling of clomiphene and its related compounds in various matrices, including plasma. nih.govjapsonline.com This technique offers superior sensitivity and specificity compared to conventional methods.
The process begins with the separation of the analytes using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The choice of the stationary phase (column) and mobile phase is optimized to achieve efficient separation of clomiphene isomers (zuclomiphene and enclomiphene) and other related substances. researchgate.net C18 columns are frequently used for this purpose. researchgate.net The mobile phase often consists of a mixture of organic solvents like acetonitrile or methanol with an aqueous component, sometimes modified with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netdshs-koeln.de
Following chromatographic separation, the analytes are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for clomiphene analysis. dshs-koeln.de The mass spectrometer, particularly a triple quadrupole instrument, can be operated in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte, allowing for accurate quantification even at very low concentrations. nih.gov The development of these methods has enabled the quantification of clomiphene isomers and their metabolites at levels as low as nanograms per milliliter (ng/mL). nih.gov
Interactive Table 2: Examples of LC-MS/MS Methods for Clomiphene Analysis
| Chromatographic System | Column | Mobile Phase | Detection Method |
| HPLC | ZORBAX Eclipse plus C18 (1.8 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Triple quadrupole MS with positive ESI in MRM mode |
| UPLC | C18 (1.8 µm, 2.1 x 100 mm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | Positive ESI-MS/MS in MRM mode |
| HPLC | YMC-Pack C18-AM (3 µm) | Isocratic mixture of methanol, acetonitrile, and 0.1% formic acid (70:15:15) | Triple quadrupole MS with positive ESI in MRM mode |
| HPLC | Luna C18 | Methanol:Water (70:30 v/v) with 0.05% trifluoroacetic acid | Mass Spectrometry |
Theoretical and Computational Investigations of Clomiphene Dimer
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations serve as foundational tools for exploring the behavior of molecular systems. researchgate.netijirms.in These techniques use principles of classical mechanics to simulate the movements of atoms and molecules over time, allowing for the study of conformational changes, stability, and intermolecular interactions. nih.govnih.gov
Conformational Analysis and Stability Predictions
Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their relative energies. lumenlearning.com For a clomiphene dimer, this would involve identifying low-energy structures and assessing their stability.
The process would begin by generating a multitude of potential dimer configurations. This can be achieved through docking two clomiphene molecules together in various orientations. Each of these starting configurations would then be subjected to energy minimization to find the nearest stable structure.
Following minimization, molecular dynamics simulations would be performed. In these simulations, the system's evolution is tracked over time (from nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. aip.org This allows for the observation of how the dimer's conformation changes, providing insights into its flexibility and the stability of different arrangements. nih.gov By analyzing the simulation trajectories, the most frequently occurring and energetically favorable conformers can be identified. The relative stability of these conformers is typically evaluated based on their potential energy.
Table 1: Hypothetical Stability Predictions for this compound Conformers This table illustrates the type of data that would be generated from a conformational analysis study. The values are hypothetical.
| Conformer ID | Dimer Arrangement | Relative Energy (kcal/mol) | Predicted Population (%) |
| CD-01 | Head-to-Tail (Stacked) | 0.00 | 65.3 |
| CD-02 | Head-to-Head | 2.50 | 15.1 |
| CD-03 | T-Shaped | 3.10 | 9.8 |
| CD-04 | Head-to-Tail (Linear) | 4.50 | 5.5 |
| CD-05 | Side-by-Side | 5.20 | 4.3 |
Dimer Interface Analysis and Intermolecular Interactions
Once stable dimer conformations are predicted, the interface between the two clomiphene monomers is analyzed in detail to understand the forces holding them together. mdpi.com Intermolecular interactions are the non-covalent forces acting between molecules. wisdomlib.org
The primary interactions expected to stabilize a this compound would include:
π-π Stacking: The aromatic rings present in the clomiphene structure could interact through π-π stacking, where the electron clouds of the rings align, creating an attractive force.
Hydrogen Bonds: Although clomiphene itself is not a strong hydrogen bond donor, the nitrogen atom in the diethylaminoethoxy side chain could act as a hydrogen bond acceptor, potentially interacting with a C-H group from the other monomer in a weak C-H···N interaction.
Electrostatic Interactions: The distribution of partial charges across the clomiphene molecule, particularly the electronegative chlorine and nitrogen atoms, would lead to electrostatic interactions (dipole-dipole or ion-dipole) that influence the preferred orientation of the monomers within the dimer.
Computational tools can quantify these interactions, calculating their respective contributions to the total binding energy. aip.org
Table 2: Hypothetical Analysis of Intermolecular Interactions at the CD-01 Dimer Interface This table illustrates potential stabilizing interactions for a hypothetical this compound conformer.
| Interaction Type | Monomer 1 Group | Monomer 2 Group | Estimated Energy (kcal/mol) |
| π-π Stacking | Phenyl Ring A | Phenyl Ring C' | -3.5 |
| Van der Waals | Diethylamino Group | Phenyl Ring B' | -2.1 |
| C-H···Cl | Phenyl C-H | Chlorine Atom | -1.5 |
| C-H···N | Phenyl C-H | Nitrogen Atom | -0.8 |
Quantum Chemical Calculations
For a more accurate description of the this compound, particularly its electronic properties, quantum chemical calculations are employed. nih.gov These methods, such as Density Functional Theory (DFT), solve the Schrödinger equation to provide a detailed picture of the electronic structure. researchgate.netacs.org
Electronic Structure and Reactivity Profiling
Quantum chemical calculations on the optimized dimer structures from molecular modeling would yield fundamental electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the dimer's potential for electron donation and acceptance, respectively, which is key to predicting its chemical reactivity.
An electrostatic potential (ESP) map could be generated to visualize the charge distribution on the dimer's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a visual guide to how the dimer might interact with other molecules or biological targets.
Table 3: Hypothetical Electronic Properties of the this compound (CD-01 Conformer) This table presents sample data that would be obtained from quantum chemical calculations.
| Property | Value | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest energy electrons; relates to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy empty orbital; relates to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and electronic stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the dimer. |
Prediction of Spectroscopic Properties
A significant application of quantum chemistry is the prediction of spectroscopic properties. unibo.itnsf.gov These theoretical predictions are invaluable for interpreting experimental spectra or for identifying a molecule that has not yet been characterized experimentally. mdpi.com
NMR Spectroscopy: Calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for each atom in the dimer. Dimerization would be expected to cause noticeable changes in the chemical shifts of protons and carbons at or near the dimer interface compared to the monomer.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be calculated by computing the vibrational frequencies of the dimer's chemical bonds. Specific vibrational modes, particularly those involving intermolecular movements, would be characteristic of the dimer structure.
Table 4: Hypothetical Predicted NMR Chemical Shift Changes (Δδ) Upon Dimerization This table illustrates how NMR chemical shifts of specific protons might change upon formation of a dimer, providing a fingerprint for experimental verification.
| Proton Location | Monomer δ (ppm) | Dimer δ (ppm) | Δδ (ppm) |
| Phenyl Ring A (ortho-H) | 7.30 | 7.55 | +0.25 |
| Phenyl Ring B (para-H) | 7.10 | 7.12 | +0.02 |
| Ethoxy -CH₂- | 4.10 | 4.30 | +0.20 |
| N-Ethyl -CH₂- | 2.80 | 2.81 | +0.01 |
In Silico Studies of Dimerization Mechanisms
In silico methods can be used to explore the pathways and thermodynamics of the dimerization process itself. nih.govresearchgate.net These studies aim to understand how two clomiphene monomers might approach each other and associate to form a stable dimer.
Techniques like steered molecular dynamics (SMD) or umbrella sampling can be used to simulate the process of two molecules coming together. By applying an external force to pull the monomers apart or push them together, the energetic landscape of the association/dissociation process can be mapped. This allows for the calculation of the potential of mean force (PMF), which reveals the free energy changes along the dimerization pathway, including the binding free energy (ΔG_bind) and any energy barriers that must be overcome. frontiersin.org
A negative binding free energy would indicate that dimerization is a spontaneous process. The simulation can also reveal the key molecular motions and reorientations that occur as the stable dimer interface is formed. nih.gov
Table 5: Hypothetical Thermodynamic Parameters for Clomiphene Dimerization This table shows the kind of thermodynamic data that could be calculated to assess the favorability of dimerization.
| Parameter | Calculated Value | Interpretation |
| Binding Free Energy (ΔG_bind) | -7.8 kcal/mol | Dimerization is thermodynamically favorable and spontaneous. |
| Enthalpy Change (ΔH) | -10.2 kcal/mol | The process is exothermic, driven by favorable intermolecular interactions. |
| Entropy Change (TΔS) | -2.4 kcal/mol | The process leads to a decrease in entropy, as expected when two molecules form one. |
| Association Rate Constant (k_on) | 3.2 x 10⁵ M⁻¹s⁻¹ | Predicted rate at which monomers associate to form the dimer. |
| Dissociation Rate Constant (k_off) | 1.5 x 10⁻² s⁻¹ | Predicted rate at which the dimer breaks apart into monomers. |
Research Applications and Utility of Clomiphene Dimer
Development of Reference Standards for Impurity Profiling
The control of impurities is a fundamental requirement for ensuring the safety and efficacy of pharmaceutical products. daicelpharmastandards.com Clomiphene dimer is utilized as a certified reference standard for the impurity profiling of clomiphene API. synthinkchemicals.com These standards are highly characterized materials used to identify and quantify impurities that may arise during the synthesis, purification, or storage of the drug substance. daicelpharmastandards.comsynthinkchemicals.com
The availability of a this compound reference standard is essential for several quality control activities:
Impurity Identification: By comparing the analytical signals (e.g., retention time in chromatography) of unknown peaks in a clomiphene sample to the certified standard, analysts can unequivocally identify the presence of the dimer. synthinkchemicals.com
Quantification: Once identified, the dimer can be accurately quantified. Reference standards are supplied with validated analytical data, including purity determined by techniques like High-Performance Liquid Chromatography (HPLC), and structural confirmation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). synthinkchemicals.com
Stability Testing: Reference standards are crucial in stability studies, where drug products are subjected to various environmental conditions (e.g., heat, humidity, light) to monitor the formation of degradation products over time. synthinkchemicals.comamazonaws.com
Suppliers provide these impurity standards with comprehensive documentation, such as a Certificate of Analysis (CoA), which includes detailed characterization data that meets the requirements of regulatory bodies. daicelpharmastandards.com
Table 1: Chemical Properties of this compound
| Property | Data | Source(s) |
| Molecular Formula | C46H41Cl2NO2 | daicelpharmastandards.comsynthinkchemicals.com |
| Molecular Weight | 710.74 g/mol | daicelpharmastandards.com |
| Isomeric Form | Available as a mixture of E and Z isomers | daicelpharmastandards.com |
| Typical Use | Pharmaceutical reference standard | synthinkchemicals.comsynzeal.com |
Use in Analytical Method Development and Validation for Clomiphene API
Analytical methods are the cornerstone of pharmaceutical quality control. The this compound reference standard plays an indispensable role in the development and validation of these methods, particularly for the clomiphene API. synzeal.com Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose, as mandated by guidelines from the International Council for Harmonisation (ICH). impactfactor.org
The this compound standard is specifically used to establish key validation parameters for chromatographic methods like HPLC: gerpac.eurjptonline.org
Specificity/Selectivity: This is the ability of the method to assess the analyte of interest in the presence of other components, such as impurities. The this compound standard is used to demonstrate that the analytical signal for the dimer is well-resolved from the signal for clomiphene and other related substances, ensuring the method can accurately measure clomiphene without interference. gerpac.eu
Accuracy: Accuracy is determined by analyzing samples with known concentrations of the impurity. The dimer standard can be spiked into samples of the clomiphene API at various levels to verify that the method can recover and quantify the impurity precisely. rjptonline.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The reference standard is used to determine the lowest concentration of the dimer that can be reliably detected and quantified by the analytical method. impactfactor.org
Forced Degradation Studies: In these studies, the drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to produce degradation products. amazonaws.comgerpac.eu The this compound standard helps to identify whether the dimer is formed under specific stress conditions and to validate the stability-indicating nature of the analytical method. gerpac.eu
Table 2: Role of this compound in HPLC Method Validation
| Validation Parameter | Purpose | Role of this compound Standard | Source(s) |
| Specificity | To ensure the signal of the main compound is not affected by impurities. | Injected to confirm its chromatographic peak is separate from the clomiphene peak. | gerpac.eu |
| Accuracy | To verify the closeness of test results to the true value. | Used to prepare spiked samples with known dimer concentrations for recovery studies. | rjptonline.org |
| Linearity | To demonstrate a proportional response over a range of concentrations. | Used to create a calibration curve to quantify the impurity accurately. | |
| LOD/LOQ | To determine the lowest concentration of impurity that can be detected/quantified. | Used to establish the sensitivity of the method for this specific impurity. | impactfactor.org |
Investigation of Chemical Reaction Pathways in Related Triphenylethylene (B188826) Compounds
Clomiphene is a triphenylethylene derivative, a class of compounds known for their complex stereochemistry and biological activity as selective estrogen receptor modulators (SERMs). wikipedia.orgnih.gov The study of impurities like the this compound provides valuable insights into the chemical reaction pathways involved in the synthesis of these compounds.
The formation of impurities is often linked to the specific synthetic route employed. For many triphenylethylene derivatives, synthesis may involve reactions like the McMurry coupling. acs.orgnih.gov Such reactions can have side pathways or incomplete conversions that lead to the formation of undesired products, including dimers, isomers, or other related substances. nih.gov By identifying the this compound as a process-related impurity, chemists can retrospectively analyze the synthesis mechanism to understand how it was formed. This knowledge allows for the optimization of reaction conditions—such as temperature, catalysts, and solvents—to minimize the formation of the dimer and other impurities, thereby increasing the yield and purity of the final clomiphene API. google.com The study of how triphenylethylene systems behave under different conditions, such as light exposure, can also reveal competitive photochromic and photoluminescent decay pathways, further elucidating the complex reactivity of this chemical scaffold. rsc.org
Role as a Chemical Probe in In Vitro Research Models
In the context of biological research, a chemical probe is a molecule used to study and manipulate a biological system. The purified this compound can serve as a specialized chemical probe in in vitro research models to verify the integrity and specificity of an assay for the parent compound, clomiphene.
The presence of impurities in a drug substance can confound the results of biological assays, as impurities may possess their own biological activity or interfere with the assay's measurement system. daicelpharmastandards.com For instance, in in vitro studies evaluating the effect of clomiphene on human endometrial cells or on sperm parameters, it is crucial to ensure that the observed effects are solely due to clomiphene and not its impurities. nih.govnih.gov
By using the isolated this compound as a chemical probe, researchers can perform control experiments:
Assessing Intrinsic Activity: The dimer can be tested alone in the assay to determine if it has any agonist, antagonist, or other biological effects on the system being studied.
Evaluating Assay Interference: The dimer can be intentionally added (spiked) into a sample of pure clomiphene to assess whether its presence alters the measured response of the parent compound.
These experiments help validate the assay's performance, ensuring that it is specific to clomiphene and that the results are not skewed by the presence of the dimer impurity.
Studies on the Influence of Related Substances on Preclinical Research Outcomes of Clomiphene
Studies on the influence of related substances like the this compound are essential for a comprehensive preclinical evaluation. For example, preclinical toxicology assessments, such as in vitro genotoxicity or cytotoxicity assays, are performed to understand the safety profile of a drug. nih.gov If these studies are conducted using a clomiphene API containing variable and uncharacterized levels of the dimer, the results could be misleading. The observed toxicity might be incorrectly attributed to the parent compound when it is actually caused by an impurity.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Clomiphene Dimer in pharmaceutical samples?
this compound, as an impurity or reference standard, is typically analyzed using high-performance liquid chromatography (HPLC) paired with UV detection or mass spectrometry (LC-MS). For quantification, the external standard method is preferred over area normalization due to its higher accuracy, especially when trace impurities are involved . Infrared spectroscopy (IR) and thin-layer chromatography (TLC) can supplement qualitative analysis but lack the precision required for regulatory compliance . Always validate methods per ICH guidelines, including parameters like linearity, limit of detection (LOD), and recovery rates.
Q. How can researchers access reliable structural and physicochemical data for this compound?
Use authoritative databases such as ChemSpider or PubChem, which aggregate data from peer-reviewed sources. For crystallographic or molecular interaction data, consult the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) if applicable. Avoid non-curated sources, and cross-reference CAS Registry Numbers (e.g., CAS numbers for related compounds) to ensure specificity in literature searches .
Q. What synthesis pathways are documented for this compound, and how can they be optimized for lab-scale production?
this compound synthesis often involves oxidative coupling of monomeric Clomiphene under controlled conditions. Review protocols from primary literature for reaction parameters (e.g., solvent, temperature, catalysts). Optimize yields by adjusting stoichiometry and purification steps (e.g., column chromatography). Include kinetic studies to identify side reactions and improve reproducibility .
Advanced Research Questions
Q. How does this compound’s pharmacological activity compare to its monomeric form, and what experimental designs are suitable for such comparisons?
Design in vitro assays (e.g., receptor-binding studies using estrogen receptors) to compare affinity and efficacy. For in vivo models, consider dose-response studies in animal tissues, ensuring ethical compliance (e.g., IACUC protocols). Use statistical tools like ANOVA to analyze differences in potency or bioavailability. Note that dimerization may alter solubility or metabolic stability, requiring pharmacokinetic profiling .
Q. What strategies are effective for resolving contradictions in this compound’s biological impact across studies?
Contradictions (e.g., endometrial effects in fertility studies) may arise from variations in experimental conditions (e.g., dosage, species). Conduct meta-analyses of existing data, stratifying results by study design. Replicate key experiments with standardized protocols, and use sensitivity analysis to identify confounding variables .
Q. How can researchers characterize this compound’s stability under varying storage and physiological conditions?
Perform accelerated stability studies (e.g., ICH Q1A guidelines) by exposing the compound to heat, light, and humidity. Monitor degradation via HPLC-MS to identify breakdown products. For physiological stability, simulate gastric/intestinal fluids (e.g., USP dissolution apparatus) and analyze metabolite formation .
Q. What advanced techniques are used to elucidate this compound’s molecular interactions and binding mechanisms?
X-ray crystallography or cryo-EM can resolve dimer-ligand complexes. Computational methods (e.g., molecular dynamics simulations) predict binding affinities and conformational changes. Validate predictions with mutagenesis studies (e.g., alanine scanning) to pinpoint critical residues in receptor interactions .
Q. How should researchers design impurity profiling studies for this compound in drug formulations?
Develop a forced degradation study (acid/base hydrolysis, oxidation) to generate impurities. Use LC-MS/MS to profile degradation pathways and identify toxicologically relevant byproducts. Compare results against pharmacopeial standards (e.g., USP) and document thresholds for acceptable impurity levels .
Methodological Guidance
Q. Data Management & Reproducibility
- Utilize FAIR-compliant repositories (e.g., Chemotion, RADAR4Chem) for raw data storage .
- Document experimental protocols in electronic lab notebooks (ELNs) with version control .
- Address data variability by including triplicate measurements and negative controls .
Q. Literature Search & Critical Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
